Physical and chemical properties of 1-Phenylphenacyl sulfide
Physical and chemical properties of 1-Phenylphenacyl sulfide
An In-depth Technical Guide to 1-Phenylphenacyl Sulfide: Properties, Synthesis, and Applications
Abstract
1-Phenylphenacyl sulfide, systematically known as 1-phenyl-2-(phenylthio)ethanone, is a bifunctional organic molecule featuring a central keto-sulfide backbone. This structure imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. The presence of a reactive carbonyl group, an acidic α-methylene bridge, and a thioether linkage allows for diverse chemical transformations. This guide provides a comprehensive analysis of the physical and chemical properties of 1-Phenylphenacyl sulfide, detailed protocols for its synthesis and characteristic reactions, and an exploration of its potential applications for researchers in drug discovery and the chemical sciences.
Introduction: The Structural Significance of α-Keto Sulfides
The α-keto sulfide moiety is a prominent structural motif in synthetic organic chemistry. The combination of a carbonyl group and an adjacent sulfur atom creates a unique electronic environment. The sulfur atom can modulate the acidity of the α-protons, and the entire framework serves as a versatile precursor for a variety of molecular architectures. Traditional syntheses of β-keto sulfides often involve the reaction of mercaptans with α-haloketones or the reaction of sulfenyl halides with enolates.[1] 1-Phenylphenacyl sulfide, with its two aromatic rings, represents a foundational structure within this class, offering a template for derivatization and exploration in fields such as materials science and pharmacology. The thioether linkage is particularly significant in drug design, as it can participate in hydrogen bonding and be readily oxidized to the corresponding sulfoxide or sulfone, allowing for the fine-tuning of a molecule's steric and electronic properties.
Physicochemical Properties
The physical and chemical properties of 1-Phenylphenacyl sulfide are dictated by its molecular structure, which includes two phenyl rings, a ketone, and a sulfide linkage. While experimental data for some properties are not widely published, we can infer many characteristics from its structure and data from closely related compounds.
Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-phenyl-2-(phenylthio)ethanone | [2] |
| Synonyms | Phenacyl phenyl sulfide, α-(Phenylthio)acetophenone | [2] |
| CAS Number | 16222-10-9 | [2] |
| Molecular Formula | C₁₄H₁₂OS | [2][3][4] |
| Molecular Weight | 228.31 g/mol | [2][3][4] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | 55-57 °C | Inferred from similar compounds |
| Boiling Point | 367.1 °C at 760 mmHg (Calculated) | [4] |
| Density | 1.174 g/cm³ (Calculated) | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. | Inferred from structure |
| XLogP3-AA | 3.8 | [2] |
Spectroscopic Profile
The spectroscopic data provides confirmation of the molecular structure of 1-Phenylphenacyl sulfide.
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¹H NMR Spectroscopy (Predicted):
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δ ~4.3 ppm (s, 2H): Methylene protons (-S-CH₂-C=O) alpha to both the sulfur atom and the carbonyl group.
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δ ~7.2-7.6 ppm (m, 8H): Aromatic protons of the phenylthio group and three protons of the benzoyl group.
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δ ~7.9-8.1 ppm (m, 2H): Aromatic protons ortho to the carbonyl group on the benzoyl ring, shifted downfield due to the deshielding effect of the ketone.
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¹³C NMR Spectroscopy (Predicted):
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δ ~45 ppm: Methylene carbon (-S-CH₂-C=O).
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δ ~127-135 ppm: Aromatic carbons.
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δ ~195 ppm: Carbonyl carbon (C=O).
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-
Infrared (IR) Spectroscopy:
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~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
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~1685 cm⁻¹: Strong absorption characteristic of the C=O (ketone) stretch. This is a key diagnostic peak.
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~1590, 1480, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
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~750, 690 cm⁻¹: C-H bending vibrations for monosubstituted benzene rings.
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The C-S stretch is typically weak and falls in the 800-600 cm⁻¹ region.
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Mass Spectrometry (GC-MS):
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Molecular Ion (M⁺): m/z = 228.
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Key Fragmentation Peaks: m/z = 105 (benzoyl cation, [C₆H₅CO]⁺) and m/z = 123 (phenylthiomethyl cation, [C₆H₅SCH₂]⁺).[2]
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Chemical Properties and Reactivity
1-Phenylphenacyl sulfide is a trifunctional molecule with three primary sites of reactivity: the sulfur atom, the α-methylene protons, and the carbonyl group.
Synthesis of 1-Phenylphenacyl Sulfide
The most direct and common method for the synthesis of α-keto sulfides is the nucleophilic substitution of an α-halo ketone with a thiolate. For 1-Phenylphenacyl sulfide, this involves the reaction of a phenacyl halide (e.g., phenacyl bromide) with thiophenol in the presence of a base.
Caption: Synthesis of 1-Phenylphenacyl Sulfide via Nucleophilic Substitution.
Protocol: Synthesis of 1-Phenylphenacyl Sulfide
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Reagents and Setup: To a solution of thiophenol (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add a base (1.1 eq.), for instance, triethylamine or potassium carbonate. Stir the mixture at room temperature.
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Addition of Electrophile: Slowly add a solution of 2-bromoacetophenone (phenacyl bromide) (1.0 eq.) in the same solvent to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting materials are no longer visible.
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Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts. If the solvent is volatile, remove it under reduced pressure.
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Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain pure 1-Phenylphenacyl sulfide.
Key Chemical Transformations
The structure of 1-Phenylphenacyl sulfide allows for several important chemical transformations.
The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.
Caption: Stepwise Oxidation of 1-Phenylphenacyl Sulfide.
This transformation is crucial in medicinal chemistry as it significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. For example, the resulting β-keto sulfone is a valuable synthetic intermediate.[2]
The protons on the methylene carbon, situated between the carbonyl and sulfide groups, are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a stabilized enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form new carbon-carbon bonds, allowing for further functionalization of the scaffold.
Caption: α-Alkylation via Enolate Intermediate.
The ketone functionality can undergo a wide range of standard carbonyl reactions. For example, it can be reduced to the corresponding secondary alcohol, 1-phenyl-2-(phenylthio)ethanol[5], using reducing agents like sodium borohydride (NaBH₄). This transformation introduces a new stereocenter, opening avenues for stereoselective synthesis.
Applications in Research and Drug Development
While specific applications of 1-Phenylphenacyl sulfide itself are not extensively documented in mainstream literature, its core structure is highly relevant to drug discovery and development.
Scaffold for Medicinal Chemistry
The 1-phenyl-2-(phenylamino)ethanone scaffold, which is structurally analogous to 1-Phenylphenacyl sulfide, has been investigated for the development of novel antibacterial agents. Derivatives of this scaffold have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[6][7] This suggests that the 1-phenyl-2-(phenylthio)ethanone core could serve as a valuable starting point for designing new MCR-1 inhibitors or other antibacterial compounds. The ability to modify both phenyl rings and the central keto-sulfide linker provides a rich chemical space for optimization of activity and pharmacokinetic properties.
Intermediate in Organic Synthesis
As demonstrated by its reactivity, 1-Phenylphenacyl sulfide is a useful building block in organic synthesis. The ability to perform selective transformations at its three reactive sites allows for the construction of more complex molecules. The oxidation to β-keto sulfones, for instance, generates intermediates that can participate in a variety of coupling and condensation reactions.[2]
Conclusion
1-Phenylphenacyl sulfide is a molecule of significant synthetic utility and potential pharmacological relevance. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive and versatile platform for both academic research and industrial applications. The physicochemical and spectroscopic properties outlined in this guide provide a foundational understanding for scientists working with this compound. Further exploration of this and related α-keto sulfide scaffolds is likely to yield novel therapeutic agents and innovative synthetic methodologies.
References
-
PubChem. (n.d.). 1-Phenyl-2-((phenylmethyl)thio)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Catalysis. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). Phenacyl phenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Phenyl-2-thiocyanatoethanone as Synthons in Heterocyclic Synthesis. Retrieved from [Link]
-
New Journal of Chemistry. (2026). Cu(ii)/I2 mediated synthesis of α-keto esters via C(sp2)–C(sp) bond cleavage of 1,2-alkynediones followed by C–O bond formation. Royal Society of Chemistry. Retrieved from [Link]
-
PMC. (2023). Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). New synthetic reactions. A chemoselective approach to cleavage .alpha. to a carbonyl group via .beta.-keto sulfides. Preparation of 1,2-diketones. American Chemical Society. Retrieved from [Link]
-
Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-[4-(phenylthio)phenyl]-. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3 . Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone ( 11 ). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0270806). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0270806). Retrieved from [Link]
-
PMC. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Studies on The Oxidation of 1-Phenyl Ethanol and Its para-Substituted Derivatives by Potassium Dichromate in Aqueous Acetic Acid Medium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-(phenylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. Retrieved from [Link]
Sources
- 1. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. 1-Phenyl-2-(phenylthio)ethanol | C14H14OS | CID 11117871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
